molecular formula C16H15NO4 B611394 Tlr2-IN-C29 CAS No. 363600-92-4

Tlr2-IN-C29

Cat. No.: B611394
CAS No.: 363600-92-4
M. Wt: 285.29 g/mol
InChI Key: WTGMGRFVBFDHGQ-UHFFFAOYSA-N
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Scientific Research Applications

C29 has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Tlr2-IN-C29, also known as TL2-C29, is a small-molecule inhibitor that primarily targets Toll-like receptor 2 (TLR2) . TLR2 plays an essential role in detecting a diverse range of microbial pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, parasites, and viruses . TLR1 and TLR6 co-receptors are crucial for TLR2 signaling and ligand specificity .

Mode of Action

TL2-C29 operates by binding to a pocket in the BB loop within the TLR2 TIR domain . This binding inhibits the interaction of TLR2 with the MyD88 adapter molecule, which is a crucial step in the downstream signaling process . In human TLR2 signaling, TL2-C29 blocks both TLR2/1 and TLR2/6 pathways . In murine tlr2 signaling, tl2-c29 preferentially inhibits the tlr2/1 pathway .

Biochemical Pathways

The inhibition of TLR2 interaction with the MyD88 adapter molecule by TL2-C29 leads to the suppression of downstream signaling pathways, including the MAPK and NF-κB activation pathways . These pathways are typically involved in initiating a pro-inflammatory response .

Pharmacokinetics

The working concentration for cell culture assays is between 25 - 200 µM .

Result of Action

The primary result of TL2-C29’s action is the inhibition of TLR2-mediated signaling, which includes the prevention of early activation of NF-κB and MAPKs . This leads to a reduction in the pro-inflammatory response typically associated with TLR2 signaling .

Action Environment

The action of TL2-C29 can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of synthetic and bacterial TLR2 agonists in the environment . Additionally, the compound’s stability may be influenced by factors such as temperature and light exposure .

Safety and Hazards

Tlr2-IN-C29 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

Tlr2-IN-C29 interacts with the TLR2 TIR domain, specifically binding a pocket in the BB loop . This interaction inhibits TLR2’s ability to interact with the MyD88 adapter molecule, a crucial component in the TLR2 signaling pathway . This pathway involves a series of biochemical reactions that lead to a pro-inflammatory response .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It blocks both TLR2/1 and TLR2/6 pathways in human TLR2 signaling . In murine TLR2 signaling, this compound preferentially inhibits the TLR2/1 pathway . This inhibition impacts cell function by preventing the activation of downstream MAPK and NF-κB, which are key players in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to a pocket in the BB loop within the TLR2 TIR domain . This binding inhibits the interaction of TLR2 with the MyD88 adapter molecule, preventing the activation of downstream MAPK and NF-κB . This inhibition results in the blocking of both TLR2/1 and TLR2/6 pathways in human TLR2 signaling .

Temporal Effects in Laboratory Settings

It is known that this compound is stable and does not show substantial cellular toxicity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving a recurrent nitroglycerin-induced chronic migraine model, this compound was systematically administered and observed to partially inhibit pain hypersensitivity .

Metabolic Pathways

This compound is involved in the TLR2 signaling pathway, which is a metabolic pathway. It interacts with the MyD88 adapter molecule, which is crucial for TLR2 signaling .

Subcellular Localization

The subcellular localization of this compound is likely to be wherever TLR2 is located, given its role as a TLR2 inhibitor. TLR2 is typically found on the cell surface , so it is reasonable to assume that this compound would also be found there.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C29 involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-methyl-3-aminobenzoic acid under specific reaction conditions. The reaction typically occurs in the presence of a suitable solvent and a catalyst to facilitate the formation of the Schiff base.

Industrial Production Methods: While detailed industrial production methods for C29 are not widely documented, the synthesis generally follows the principles of organic synthesis involving condensation reactions. The process may involve multiple steps, including purification and crystallization, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: C29 undergoes various chemical reactions, including:

    Oxidation: C29 can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert C29 into its reduced forms.

    Substitution: C29 can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of C29 .

Properties

IUPAC Name

3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-10-12(16(19)20)6-4-7-13(10)17-9-11-5-3-8-14(21-2)15(11)18/h3-9,18H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGMGRFVBFDHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N=CC2=C(C(=CC=C2)OC)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801348106
Record name 3-[(2-Hydroxy-3-methoxybenzylidene)amino]-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363600-92-4
Record name 3-[(2-Hydroxy-3-methoxybenzylidene)amino]-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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